Triiodothyronine glucuronide

Description

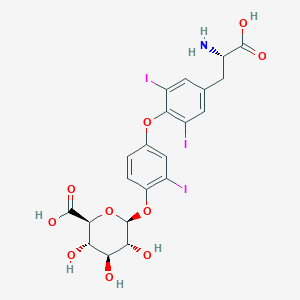

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20I3NO10/c22-9-6-8(33-17-10(23)3-7(4-11(17)24)5-12(25)19(29)30)1-2-13(9)34-21-16(28)14(26)15(27)18(35-21)20(31)32/h1-4,6,12,14-16,18,21,26-28H,5,25H2,(H,29,30)(H,31,32)/t12-,14-,15-,16+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFGGGCINNGOLE-ZDXOGFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20I3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184035 | |

| Record name | Triiodothyronine glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triiodothyronine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29919-72-0 | |

| Record name | Triiodothyronine glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29919-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodothyronine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029919720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triiodothyronine glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodothyronine glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C476A7CU7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triiodothyronine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Formation of Triiodothyronine Glucuronide

Glucuronidation Pathways of Triiodothyronine

Glucuronidation of T3 can occur at two primary sites on the molecule: the phenolic hydroxyl group and the carboxyl group of the alanine (B10760859) side chain, resulting in the formation of phenolic and acyl glucuronides, respectively. doi.org This process is a major metabolic route for thyroid hormones, alongside deiodination and sulfation, and plays a crucial role in their biliary and fecal elimination. doi.orgnih.govoup.com While both phenolic and acyl glucuronidation pathways exist for T3, the formation of the acyl glucuronide is slightly more prominent in humans compared to the phenolic glucuronide. nih.gov

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Involved in Triiodothyronine Glucuronidation

Several isoforms of the UGT enzyme family are responsible for the glucuronidation of T3. nih.govcambridge.org These enzymes exhibit substrate specificity, with different isoforms preferentially catalyzing the conjugation at either the phenolic or acyl position of the T3 molecule. nih.govresearchgate.netxenotech.com

Research has identified several key UGT isoforms involved in T3 glucuronidation. For the formation of T3 phenolic glucuronide, the activity of various isoforms has been observed in the following descending order: UGT1A8 > UGT1A10 > UGT1A3 > UGT1A1. nih.gov Trace activities have also been noted for UGT1A6 and UGT1A9. nih.gov UGT1A3 stands out as the primary isoform responsible for the formation of T3 acyl glucuronide. nih.gov While UGT1A1 is a major player in the glucuronidation of thyroxine (T4) in the liver, its role in T3 glucuronidation is less significant. oup.comresearchgate.net UGT1A8 and UGT1A10, which are primarily expressed in the gastrointestinal tract, are also implicated in the first-pass metabolism of T3. researchgate.net

The efficiency of different UGT isoforms in catalyzing T3 glucuronidation can be quantified by their kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). These values provide insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.

| UGT Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (µl/min/mg) |

| UGT1A1 | OTS167 | - | - | 64 |

| UGT1A3 | OTS167 | - | - | 51 |

| UGT1A8 | OTS167 | - | - | 72 |

| UGT1A10 | OTS167 | - | - | 47 |

| Human Liver Microsomes | Thyroxine | - | - | 1.6 |

| Human Jejunum Microsomes | Thyroxine | - | - | 7.8 |

| Human Kidney Microsomes | Thyroxine | - | - | 0.4 |

| Human Liver Microsomes | Propofol | 41.8 | 5.21 | 126 |

| Human Intestine Microsomes | Propofol | - | - | - |

| Human Kidney Microsomes | Propofol | - | - | - |

| Human Intestine Microsomes | Ezetimibe | 1.33 ± 0.36 | 1.90 ± 0.08 | 1.43 ± 0.01 |

| Rat Intestine Microsomes | Ezetimibe | 4.10 ± 1.03 | 2.40 ± 0.14 | - |

| Monkey Intestine Microsomes | Ezetimibe | 8.01 ± 1.60 | 3.87 ± 0.22 | 0.47 ± 0.02 |

Data for OTS167, a substrate for several UGTs involved in T3 metabolism, is included to provide comparative intrinsic clearance values. nih.gov Kinetic data for direct T3 glucuronidation by specific recombinant UGT isoforms is limited in the provided search results. The table also includes kinetic data for other substrates to illustrate the activity of microsomes from different tissues. niph.go.jpmdpi.comingentaconnect.com

Characterization of Specific UGT Isoforms for Triiodothyronine Conjugation (e.g., UGT1A1, UGT1A3, UGT1A8, UGT1A10)

Cellular and Subcellular Localization of Triiodothyronine Glucuronidation Processes

The process of T3 glucuronidation primarily occurs in the liver, which is a major site for drug and hormone metabolism. nih.govcambridge.orgtandfonline.com The UGT enzymes are membrane-bound proteins located within the endoplasmic reticulum of hepatocytes. oup.comscispace.com In addition to the liver, the intestine and kidneys also contribute to the glucuronidation of thyroid hormones. oup.comphysiology.org Specifically, UGT1A8 and UGT1A10 are predominantly expressed in the gastrointestinal tract, playing a role in the first-pass metabolism of orally administered substances and endogenous compounds like T3. nih.govphysiology.org

Regulation of UGT Expression and Activity Pertaining to Triiodothyronine Glucuronide Synthesis

The expression and activity of UGT enzymes are subject to regulation by various factors, which in turn affects the rate of T3 glucuronide synthesis. nih.govcambridge.org Thyroid hormone itself can modulate the expression of certain UGT isoforms. cambridge.orgscispace.com For instance, in rats, T3 has been shown to up-regulate UGT1A6 and down-regulate UGT1A1 expression. oup.com Furthermore, vitamin A status can interact with thyroid hormone to influence the regulation of UGT1A1 and UGT1A6. cambridge.org The expression of UGT genes can also be induced by xenobiotics through nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). pnas.org

Metabolism and Deconjugation of Triiodothyronine Glucuronide

Enzymatic Hydrolysis of Triiodothyronine Glucuronide

The primary mechanism for the reactivation of T3 from T3G is enzymatic hydrolysis. eur.nl This biochemical reaction involves the cleavage of the glucuronic acid moiety from the T3 molecule. The enzymes responsible for this catalysis are known as beta-glucuronidases. frontiersin.orghealthmatters.io This process can occur in various tissues and is also a key function of the gut microbiota, which influences the enterohepatic circulation of thyroid hormones. frontiersin.orgnih.gov

After T3G is excreted into the bile and enters the intestine, it can be hydrolyzed by bacterial beta-glucuronidases. nih.govfrontiersin.org The liberated T3 can then be reabsorbed into circulation, effectively creating a reservoir of inactive hormone that can be mobilized when needed. frontiersin.org This enzymatic hydrolysis is a critical control point in maintaining thyroid hormone homeostasis.

Beta-Glucuronidase Activity in this compound Deconjugation

Beta-glucuronidases are a family of lysosomal enzymes that catalyze the breakdown of complex carbohydrates by hydrolyzing β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. rupahealth.commpbio.com In the context of thyroid hormone metabolism, their key role is to reverse the glucuronidation process, thereby deconjugating T3G back to its active form, T3. healthmatters.ionih.govnih.gov This action makes beta-glucuronidase a pivotal enzyme in modulating the biological activity of thyroid hormones. researchgate.net

Beta-glucuronidase is widely present in animal tissues and is also produced by bacteria in the gut. healthmatters.iokarger.com Human beta-glucuronidase (GUSB) is a lysosomal enzyme crucial for the degradation of glucuronate-containing glycosaminoglycans. researchgate.net Its activity is not limited to endogenous macromolecules; it also acts on glucuronidated xenobiotics, drugs, and hormones, including T3G. healthmatters.ionih.gov

The gut microbiota contains a diverse array of bacteria that produce beta-glucuronidases (GUS). frontiersin.org These microbial enzymes can exhibit different substrate specificities. nih.gov Studies have identified specific structural categories of GUS enzymes within the gut microbiome that are capable of processing glucuronidated compounds. nih.govfrontiersin.org While research has focused heavily on the role of these enzymes in metabolizing estrogens (the "estrobolome"), the same principle applies to thyroid hormones. nih.gov The deconjugation of T3G in the gut by these bacterial enzymes allows for the reabsorption and recirculation of active T3. frontiersin.org

Table 1: General Characteristics of Beta-Glucuronidases

| Characteristic | Description | Source(s) |

|---|---|---|

| Enzyme Family | Glycosidase | mpbio.com |

| Primary Function | Catalyzes hydrolysis of β-D-glucuronic acid residues from glucuronides. | rupahealth.commpbio.comkarger.com |

| Cellular Location | Primarily lysosomal in human cells. | rupahealth.comresearchgate.netkarger.com |

| Biological Role | Involved in degradation of macromolecules, detoxification, and recirculation of hormones (e.g., estrogen, thyroid hormone). | healthmatters.ioresearchgate.net |

| Source in Body | Present in various tissues (liver, kidney, spleen) and produced by gut microbiota. | nih.govkarger.com |

Beta-glucuronidase activity is found in numerous tissues, with particularly high concentrations in the liver, kidney, and spleen. karger.com Its presence in these metabolically active organs underscores its role in processing both endogenous and exogenous compounds. Endocrine tissues also exhibit significant beta-glucuronidase activity. karger.com

Studies in rats have explored how thyroid status affects beta-glucuronidase activity in different organs. One study investigated the effects of experimentally induced hypo- and hyperthyroidism on enzyme activities in the liver, kidney, heart, and brain. researchgate.net While deiodinase activities changed significantly with thyroid status as expected, the activity of beta-glucuronidase in the liver, kidney, and brain did not change significantly. researchgate.net However, cardiac beta-glucuronidase activity was found to decrease in hypothyroid tissue, suggesting a potential tissue-specific regulation related to thyroid hormone levels. researchgate.net Another study demonstrated substantial beta-glucuronidase activity in H9c2(2-1) myotubes, a cell line model for cardiomyocytes, conferring these cells with the ability to regenerate native thyroid hormones from their glucuronidated precursors. nih.gov

Table 2: Beta-Glucuronidase Activity in Different Rat Tissues in Response to Thyroid Status

| Tissue | Thyroid Status | Beta-Glucuronidase Activity Change | Source(s) |

|---|---|---|---|

| Liver | Hypo- or Hyperthyroid | No significant change | researchgate.net |

| Kidney | Hypo- or Hyperthyroid | No significant change | researchgate.net |

| Heart | Hypothyroid | Decreased | researchgate.net |

| Brain | Hypo- or Hyperthyroid | No significant change | researchgate.net |

Identification and Characterization of Beta-Glucuronidases Metabolizing this compound

Other Potential Metabolic Fates of this compound

While enzymatic deconjugation back to T3 is a primary metabolic pathway for T3G, it is not the only fate. The main purpose of glucuronidation is to facilitate excretion. nih.gov T3G is more water-soluble than T3 and is readily excreted from the liver into the bile, which then enters the gastrointestinal tract. nih.govclinicalgate.com If not hydrolyzed by gut bacterial enzymes, T3G is eliminated from the body in the feces. This excretory pathway represents an irreversible route of hormone disposal.

In Vitro and Ex Vivo Models for Studying this compound Metabolism

Various laboratory models are employed to investigate the complex metabolism of thyroid hormones, including the formation and hydrolysis of T3G. These models allow for detailed mechanistic studies under controlled conditions.

Liver Microsomes: Microsomes, which are vesicle-like artifacts from the endoplasmic reticulum, are isolated from the liver of different species (human, rat, mouse, monkey) and used to study glucuronidation. nih.gov These preparations contain the UDP-glucuronosyltransferase (UGT) enzymes responsible for forming T3G. nih.govresearchgate.net

Recombinant Human UGTs: Using specific human UGT enzymes produced through recombinant DNA technology allows researchers to identify which isoforms are responsible for T3 glucuronidation. nih.govresearchgate.net For instance, UGT1A8, UGT1A10, UGT1A3, and UGT1A1 have been shown to form T3 phenolic glucuronide, while UGT1A3 is the major isoform for forming T3 acyl glucuronide. nih.govresearchgate.net

Cultured Cell Lines: Specific cell lines are used to model particular tissues. Rat cardiac fibroblasts have been shown to produce and secrete T3G. nih.gov H9c2(2-1) myotubes, a rat myoblast cell line, serve as a model for cardiomyocytes and have been used to demonstrate the uptake of T3G and its subsequent deconjugation by intracellular beta-glucuronidase. nih.gov

Ex Vivo Models: Everted gut sacs from mice have been used as an ex vivo model to study the intestinal absorption and metabolism of thyroid hormones. oup.com

3D Organoids and Organ-on-a-Chip: More advanced models include three-dimensional organoids. A human thyroid-liver platform has been developed using thyroid and liver organoids to assess thyroid hormone metabolism, including the formation of glucuronidated thyroxine. altex.org

Table 3: Models Used for Studying Thyroid Hormone Metabolism

| Model Type | Specific Example | Application | Source(s) |

|---|---|---|---|

| In Vitro (Subcellular) | Liver Microsomes (Human, Rat, etc.) | Studying UGT enzyme kinetics and species differences in T3 glucuronidation. | nih.govresearchgate.net |

| In Vitro (Enzymatic) | Recombinant Human UGTs | Identifying specific UGT isoforms involved in T3G formation. | nih.govresearchgate.net |

| In Vitro (Cellular) | Isolated Rat Hepatocytes | Investigating integrated metabolic pathways (conjugation, deiodination). | jci.org |

| In Vitro (Cellular) | Cultured Cardiac Fibroblasts (Rat) | Demonstrating T3G production and secretion. | nih.govresearchgate.net |

| In Vitro (Cellular) | H9c2(2-1) Myotubes (Rat) | Studying uptake and deconjugation of T3G in heart cells. | nih.gov |

| Ex Vivo | Everted Gut Sacs (Mouse) | Analyzing intestinal absorption and metabolism. | oup.com |

| In Vitro (Complex) | 3D Liver and Thyroid Organoids | Modeling the liver-thyroid axis and catabolism of thyroid hormones. | altex.org |

Biological Roles and Molecular Mechanisms of Triiodothyronine Glucuronide

Role of Triiodothyronine Glucuronide in Thyroid Hormone Homeostasis Research

The balance of thyroid hormones is a tightly regulated process, and the glucuronidation of T3 is a key component of this system.

Glucuronidation is a major pathway for the metabolism and elimination of T3. researchgate.net This process, which occurs primarily in the liver, involves the attachment of a glucuronic acid molecule to T3, forming the more water-soluble T3G. nih.govrestorativemedicine.org This increased hydrophilicity facilitates its excretion from the body, primarily through the bile. nih.goveur.nl Unlike sulfated thyroid hormone metabolites, which can act as a reservoir of inactive hormone that can be reactivated, iodothyronine glucuronides are typically rapidly excreted. nih.gov This biliary excretion of T3G can, however, be a reversible pathway. eur.nl Intestinal bacteria possess β-glucuronidase activity that can hydrolyze T3G, releasing free T3 which can then be reabsorbed, a process known as enterohepatic circulation. eur.nlfrontiersin.org

The rate of T3 glucuronidation and clearance can be influenced by various factors. For instance, studies in rats have shown that treatment with certain xenobiotics can lead to decreased serum T3 levels, partly due to increased biliary clearance of its glucuronide conjugate. In freshly isolated rat hepatocytes, glucuronidation is one of the two primary metabolic pathways for T3. core.ac.uk

While T3G itself is considered biologically inactive and does not bind with high affinity to thyroid hormone receptors (TRs), its formation and deconjugation play an indirect but vital role in modulating TR signaling. nih.gov The process of glucuronidation effectively removes active T3 from the intracellular environment, thereby reducing its availability to bind to nuclear TRs and initiate gene transcription. nih.govoup.com

The enterohepatic circulation of T3G provides a mechanism for the recovery of active T3. eur.nlfrontiersin.org After excretion into the bile and subsequent entry into the intestine, bacterial enzymes can cleave the glucuronide moiety, liberating free T3. eur.nlfrontiersin.org This reabsorbed T3 can then re-enter the circulation and be taken up by target tissues, thus influencing local thyroid hormone availability and subsequent receptor signaling. This recycling pathway highlights the dynamic nature of T3G's role in maintaining thyroid hormone homeostasis.

Contribution to Thyroid Hormone Inactivation and Clearance

Cellular Transport Mechanisms of this compound

The movement of T3G across cell membranes is a critical step in its metabolic fate and is facilitated by specific transporter proteins.

Several families of transporters are involved in the uptake and efflux of T3G. These include members of the multidrug resistance-associated proteins (MRPs), organic anion-transporting polypeptides (OATPs), and to a lesser extent, monocarboxylate transporters (MCTs).

Multidrug Resistance-Associated Proteins (MRPs): MRPs are key efflux transporters that move glucuronide conjugates, including T3G, out of cells, particularly hepatocytes, into the bile. nih.govnih.gov MRP2 (ABCC2) and MRP3 (ABCC3) are notable members of this family involved in the transport of conjugated metabolites. nih.gov

Organic Anion-Transporting Polypeptides (OATPs): OATPs are primarily uptake transporters found on the basolateral membrane of hepatocytes and other cells, facilitating the entry of various compounds, including thyroid hormones and their conjugates, from the blood into the cells. nih.govhormones.gr OATP1B1, highly expressed in the human liver, is known to transport a wide range of substrates, including thyroid hormone glucuronide conjugates. bioivt.com OATP1C1 has also been shown to transport conjugated sterols like estradiol (B170435) 17β-glucuronide. nih.govoup.com

Monocarboxylate Transporters (MCTs): While MCT8 and MCT10 are recognized as specific and efficient transporters of unconjugated thyroid hormones, their role in transporting glucuronidated forms is also being investigated. hormones.grnih.goveur.nl

Interactive Data Table: Transporters Involved in this compound Transport

| Transporter Family | Specific Transporter(s) | Primary Function | Location Example |

| MRPs | MRP2 (ABCC2), MRP3 (ABCC3) | Efflux | Apical and basolateral membranes of hepatocytes |

| OATPs | OATP1B1, OATP1C1 | Uptake | Basolateral membrane of hepatocytes |

| MCTs | MCT8, MCT10 | Primarily unconjugated thyroid hormone transport; potential role in T3G transport | Various tissues including liver and brain |

The transport of T3G by these proteins is characterized by specific kinetic parameters. For instance, OATP-F, a member of the OATP family, transports estradiol-17beta-glucuronide, a structurally similar compound to T3G. researchgate.net Studies on OATP1C1 have revealed atypical, biphasic transport kinetics for substrates like thyroxine (T4) and estradiol 17β-glucuronide, suggesting the presence of multiple substrate binding sites. oup.com The interaction between different substrates can be complex; for example, sterol glucuronides have been shown to inhibit OATP1c1-mediated transport of estradiol 17β-glucuronide more effectively than they inhibit T4 transport. oup.com

The pharmacological characterization of these transporters is crucial for understanding potential drug interactions. Many common medications can inhibit OATP1B1, potentially altering the hepatic uptake and clearance of its substrates, including T3G. bioivt.com

Interactive Data Table: Kinetic/Pharmacological Characteristics of T3G-Related Transporters

| Transporter | Substrate(s) | Kinetic/Inhibition Characteristics |

| OATP1C1 | T4, Estradiol 17β-glucuronide | Displays atypical, biphasic transport kinetics. oup.com |

| OATP-F | Estradiol-17beta-glucuronide | Transports this conjugated steroid. researchgate.net |

| OATP1B1 | Various anions, steroid and thyroid hormone conjugates | Can be inhibited by numerous drugs, affecting substrate clearance. bioivt.com |

Identification of Transporters Facilitating this compound Uptake and Efflux (e.g., MRPs, OATPs, MCTs)

Potential Physiological Significance in Specific Biological Systems

The formation of this compound (T3G) is a critical step in the metabolism and excretion of thyroid hormones. This process, occurring primarily in the liver, transforms the biologically active triiodothyronine (T3) into a more water-soluble conjugate, facilitating its elimination from the body. nih.govaltmedrev.com The physiological importance of T3G extends across several interconnected systems, including the liver, kidneys, and the enterohepatic circulation, which collectively regulate thyroid hormone homeostasis.

Hepatic Clearance Mechanisms of this compound

The liver is the principal site for the glucuronidation of thyroid hormones, a phase II metabolic reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govdoi.org This conjugation significantly increases the water solubility of T3, thereby preparing it for biliary and subsequent fecal excretion. nih.govtandfonline.com

Several UGT isoforms are involved in the glucuronidation of T3. Research has identified that UGT1A1, UGT1A3, UGT1A8, and UGT1A10 are the major isoforms responsible for the formation of the phenolic glucuronide of T3. doi.org Notably, UGT1A3 is also the primary enzyme for the formation of T3 acyl glucuronide. doi.org In rats, UGT2B2 is also thought to play a role in T3 glucuronidation. nih.gov The activity of these UGTs can be induced by various xenobiotics, which can lead to increased T3 glucuronidation and a subsequent decrease in serum T3 levels. nih.govcapes.gov.br

Once formed in the hepatocytes, T3G is actively transported into the bile. This process is mediated by specific efflux transporters located on the canalicular membrane of hepatocytes. The multidrug resistance-associated protein 2 (MRP2), a member of the ATP-binding cassette (ABC) transporter family, is a key player in the biliary excretion of many glucuronide conjugates, including those of thyroid hormones. nih.govoup.com Studies in Mrp2-deficient rats have demonstrated the crucial role of this transporter in the biliary clearance of thyroxine glucuronide (T4G), and it is suggested to contribute to the transport of T3 conjugates as well. oup.com While MRP2 is a major transporter, it is likely that other transporters also participate in the biliary excretion of thyroid hormone glucuronides. oup.com

The table below summarizes the key enzymes and transporters involved in the hepatic clearance of this compound.

| Component | Function | Specific Examples/Findings |

| UDP-Glucuronosyltransferases (UGTs) | Catalyze the conjugation of glucuronic acid to T3. nih.govdoi.org | Major isoforms for phenolic glucuronidation of T3 include UGT1A1, UGT1A3, UGT1A8, and UGT1A10. doi.org UGT1A3 is the main isoform for acyl glucuronidation. doi.org |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Transports T3G from hepatocytes into the bile. nih.govoup.com | Studies in Mrp2-deficient rats show its importance in the biliary excretion of thyroid hormone glucuronides. oup.com |

Enterohepatic Recirculation Research of Thyroid Hormone Conjugates

Following its excretion into the bile and subsequent entry into the small intestine, T3G is not necessarily permanently eliminated from the body. Instead, it can participate in a process known as enterohepatic recirculation. nih.govnih.gov This cycle involves the hydrolysis of the glucuronide conjugate back to the active T3 hormone, which can then be reabsorbed into the bloodstream. nih.govnih.gov

A critical factor in this process is the intestinal microflora. nih.govnih.gov Certain bacteria within the gut produce enzymes called β-glucuronidases, which are capable of cleaving the glucuronic acid moiety from T3G. mdpi.comfrontiersin.org This deconjugation process liberates free T3, making it available for reabsorption across the intestinal wall. nih.govnih.gov

Research in rats has provided significant evidence for the importance of the gut microbiota in the enterohepatic circulation of T3. nih.govnih.gov Studies comparing conventional rats with intestine-decontaminated rats have shown that the presence of intestinal bacteria significantly enhances the reabsorption of T3 from its biliary conjugates. nih.govnih.gov In conventional rats, a significant portion of orally administered T3G is hydrolyzed to T3 and reabsorbed, leading to increased plasma T3 levels. nih.govnih.gov In contrast, in intestine-decontaminated rats, the reabsorption of T3 from T3G is markedly reduced. nih.gov

This enterohepatic cycling acts as a reservoir, allowing the body to reclaim active thyroid hormone that would otherwise be lost through fecal excretion. nih.gov The efficiency of this process can be influenced by various factors, including diet and the composition of the gut microbiome. nih.govsemanticscholar.org

The table below outlines the key steps and components involved in the enterohepatic recirculation of this compound.

| Step/Component | Description | Key Findings from Research |

| Biliary Excretion | T3G is transported from the liver to the small intestine via the bile. nih.gov | In rats, intravenously injected T3G is rapidly excreted into the bile. nih.govoup.com |

| Intestinal Microflora | Gut bacteria produce β-glucuronidase enzymes. mdpi.comfrontiersin.org | Several anaerobic bacterial strains from human and rat gut flora can hydrolyze thyroid hormone glucuronides. oup.com |

| Deconjugation | Bacterial β-glucuronidases hydrolyze T3G back to free T3. nih.govnih.gov | In conventional rats, fecal matter contains primarily free T3, while in decontaminated rats, T3G is found in feces. nih.govoup.com |

| Reabsorption | Free T3 is reabsorbed from the intestine into the bloodstream. nih.govnih.gov | Plasma T3 levels are significantly higher in conventional rats compared to decontaminated rats after administration of T3G. nih.govoup.com |

Regulatory Mechanisms and Interplay with Endocrine Systems

Hormonal Regulation of Triiodothyronine Glucuronide Synthesis and Metabolism

The synthesis of T3G is intricately linked to the hormonal environment, particularly the hypothalamic-pituitary-thyroid (HPT) axis. The HPT axis maintains thyroid hormone homeostasis through a negative feedback loop. frontiersin.org The hypothalamus releases thyrotropin-releasing hormone (TRH), which stimulates the pituitary gland to secrete thyroid-stimulating hormone (TSH). clevelandclinic.orgexeltis.com TSH, in turn, acts on the thyroid gland to produce and release thyroid hormones, primarily thyroxine (T4) and, to a lesser extent, T3. exeltis.comwikipedia.org

When circulating levels of T3 and T4 are high, they inhibit the release of TRH and TSH, thus reducing thyroid hormone production. exeltis.com Conversely, low levels of thyroid hormones stimulate TRH and TSH secretion. exeltis.com The process of glucuronidation, which inactivates T3, plays a role in this feedback mechanism. By converting active T3 into inactive T3G, glucuronidation effectively reduces the pool of biologically active thyroid hormone, which can influence the signaling to the hypothalamus and pituitary.

Studies have shown that conditions that lead to increased TSH levels, such as treatment with certain microsomal enzyme inducers, are often associated with increased T3 glucuronidation. oup.comoup.com This suggests that TSH may directly or indirectly influence the activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for T3 glucuronidation. For instance, in rats, microsomal enzyme inducers that increase T3 UDP-glucuronosyltransferase activity also lead to an increase in serum TSH. oup.com This points towards a potential feed-forward mechanism where increased TSH could enhance the clearance of T3 via glucuronidation.

Furthermore, T3 itself can regulate the expression of enzymes involved in its own metabolism. frontiersin.org While the direct regulation of UGTs by T3 is complex and can be tissue-specific, T3 is known to induce the expression of deiodinase 1 (Dio1), an enzyme that can both activate T4 to T3 and inactivate T3. frontiersin.orgnih.gov This creates a local feedback loop where T3 can modulate its own availability. frontiersin.org

Interplay with Other Conjugation Pathways for Thyroid Hormones

Glucuronidation is one of several conjugation pathways that metabolize thyroid hormones. The other major pathway is sulfation, and the two processes can interact and sometimes compete. nih.govresearchgate.netnih.gov

Sulfation of Thyroid Hormones:

Sulfation involves the transfer of a sulfonate group to the phenolic hydroxyl group of iodothyronines. nih.gov This process is catalyzed by sulfotransferase (SULT) enzymes. Unlike glucuronides, which are relatively stable and readily excreted, sulfated thyroid hormones can be rapidly deiodinated. scispace.com Sulfation of T4 and T3 markedly accelerates their deiodination to inactive metabolites. nih.govresearchgate.net

In humans, sulfation appears to be a more prominent pathway for T4 metabolism compared to glucuronidation, while the reverse is true in rats. tandfonline.com In vitro studies with human liver preparations have shown that T4 sulfation activity is significantly higher than T4 glucuronidation activity. tandfonline.com However, for T3, the relative importance of sulfation versus glucuronidation in humans is less clear, though sulfation is considered a significant metabolic route in animals. nih.gov

Interplay between Glucuronidation and Sulfation:

The balance between glucuronidation and sulfation can be influenced by several factors, including species, tissue type, and the specific thyroid hormone. For example, in rats, T4 is a better substrate for glucuronidation, whereas T3 is more readily sulfated. scispace.com

There is also an interplay with the deiodination pathway. Sulfation can facilitate the deiodination of T4 and T3 to inactive products, effectively acting as a preparatory step for inactivation. scispace.com In contrast, glucuronidated thyroid hormones are generally considered end-products destined for biliary excretion. nih.gov However, these glucuronides can be hydrolyzed back to their active forms by β-glucuronidases in the gut, allowing for reabsorption in a process known as enterohepatic circulation. researchgate.net

Xenobiotic exposure can also affect both pathways. Activation of the CAR receptor by compounds like phenobarbital (B1680315) induces both UGTs and SULTs, leading to enhanced glucuronidation and sulfation of thyroid hormones. oup.com

Table 2: Comparison of Glucuronidation and Sulfation of Triiodothyronine (T3)

| Feature | Glucuronidation | Sulfation |

| Enzyme Family | UDP-glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |

| Primary Substrate in Rats | Thyroxine (T4) scispace.com | Triiodothyronine (T3) scispace.com |

| Fate of Conjugate | Primarily biliary excretion nih.gov | Rapid deiodination to inactive metabolites scispace.com |

| Reversibility | Can be reversed by β-glucuronidases in the gut (enterohepatic circulation) researchgate.net | Can serve as a reservoir for active T3 upon hydrolysis by sulfatases nih.gov |

| Effect of Xenobiotics (e.g., PB) | Induced oup.com | Induced oup.com |

Feedback Loops and Signaling Pathways Involving this compound

While T3G itself is considered biologically inactive in terms of binding to thyroid hormone receptors, its formation is part of a broader network of feedback loops and signaling that regulate thyroid hormone action.

Locally, within tissues like the liver, the metabolism of T3 is part of a complex intracellular signaling network. T3 can regulate the expression of deiodinases, which in turn control the local availability of active T3. frontiersin.org For example, T3 can induce the expression of Dio1, which can both produce and degrade T3, and repress the expression of Dio2, which produces T3. frontiersin.org Furthermore, an increase in serum T3 can upregulate the expression of Dio3, the primary T3-inactivating enzyme, in some tissues, creating another layer of local feedback control. frontiersin.orgjci.org

Advanced Methodologies for Triiodothyronine Glucuronide Research and Analysis

Analytical Chemistry Techniques for Triiodothyronine Glucuronide Quantification in Biological Matrices

Accurate measurement of T3G in biological samples like serum, plasma, and tissue is fundamental to understanding its role in thyroid hormone economy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the premier technique for the specific and sensitive quantification of T3G. typeset.io This method's power lies in its combination of the physical separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by tandem mass spectrometry. researchgate.net

The process typically begins with sample preparation, often involving solid-phase extraction (SPE) to isolate T3G and other thyroid hormones from complex biological matrices like plasma or urine. acs.orgsigmaaldrich.com Chromatographic separation is commonly achieved using a reversed-phase column, such as a C18 or Phenyl-Hexyl column. sigmaaldrich.comnih.gov A mobile phase gradient, usually consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an additive such as formic acid, is used to elute the compounds. nih.govnih.gov

Following separation, the analyte is ionized, most frequently by electrospray ionization (ESI), and then detected by the mass spectrometer. nih.gov The instrument operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for T3G is selected, fragmented, and a resulting characteristic product ion is monitored for quantification. researchgate.netnih.gov This high level of specificity minimizes interference, which can be a challenge with less advanced methods. acs.org To ensure accuracy, stable isotope-labeled internal standards are often employed to account for variations during sample processing and analysis. nih.gov Some methods may also use a derivatization step, such as dansylation, to enhance sensitivity. acs.org

| Parameter | Common Implementation | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE), Protein Precipitation | acs.org |

| Chromatography Column | Reversed-phase C18 or Phenyl-Hexyl | sigmaaldrich.comnih.gov |

| Mobile Phase | Water/Acetonitrile or Methanol with 0.1% Formic Acid | nih.gov |

| Ionization | Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Before the prevalence of LC-MS/MS, immunoassays like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) were the primary methods for quantifying thyroid hormones. acs.orggoogle.com These techniques are based on the principle of competitive binding between a labeled and an unlabeled hormone for a limited number of specific antibody binding sites. nih.gov In RIA, the label is a radioisotope (e.g., ¹²⁵I), while in ELISA, it is an enzyme. nih.govdergipark.org.tr

While immunoassays can offer high sensitivity, a significant drawback is the potential for cross-reactivity. acs.org Antibodies developed for one thyroid hormone may bind to structurally similar metabolites, including glucuronides, leading to a lack of specificity and potentially inaccurate measurements. acs.orgnih.gov For instance, an immunoassay designed for T3 might show interference from T3G. Despite this limitation, these methods can be useful in research for high-throughput screening or when mass spectrometry is unavailable, provided their specificity is carefully validated. nih.goviaea.org

The isolation of T3G from biological samples or synthetic reaction mixtures is crucial for its quantification and for conducting further studies. High-performance liquid chromatography (HPLC) is the cornerstone of these separation efforts. nih.gov Reversed-phase HPLC is frequently used, effectively separating T3G from its parent compound T3 and other metabolites. nih.govnih.gov

For more complex mixtures, a multi-step chromatographic approach may be necessary. For example, T3G can be well-separated by HPLC, but thyroxine glucuronide (T4G) may co-elute with other compounds, requiring an additional separation step like Sephadex G25 chromatography. nih.gov Ion-pair reversed-phase HPLC has also been developed to effectively separate different glucuronide forms, such as phenol- and acyl-glucuronides. nih.gov The choice of chromatographic conditions, including the column, mobile phase composition, and pH, is critical for achieving optimal separation. nih.gov

Immunoassays and Radiometric Methods for this compound Analysis (with focus on research applications)

In Vitro Models for Studying this compound Metabolism and Transport

In vitro models provide controlled environments to investigate the specific enzymes and transporters involved in T3G metabolism without the confounding variables of a whole organism.

The conjugation of T3 with glucuronic acid is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govoup.com To pinpoint which specific UGT isoforms are responsible for this reaction, researchers use recombinant enzyme systems. researchgate.net These systems involve expressing individual human UGT isoforms in host cells that lack native UGT activity. nih.gov

By incubating T3 with microsomes prepared from these cells, along with the necessary co-substrate UDP-glucuronic acid, the activity of each UGT isoform towards T3 can be measured by quantifying the T3G produced, typically via LC-MS. nih.goveuropa.eu Such studies have identified several UGT isoforms that catalyze the formation of T3 phenolic glucuronide. nih.gov The activity varies significantly between isoforms, with UGT1A8 and UGT1A10 showing high activity, while others like UGT1A6 and UGT1A9 show only trace activity. nih.govresearchgate.net Notably, UGT1A1, the main enzyme for bilirubin (B190676) glucuronidation, also contributes to T3 metabolism. oup.comnih.gov This approach is vital for understanding the kinetics of T3G formation and predicting potential drug interactions that could affect thyroid hormone metabolism. nih.gov

| UGT Isoform | Observed Activity Level | Reference |

|---|---|---|

| UGT1A1 | Active | nih.govresearchgate.net |

| UGT1A3 | Active | nih.govresearchgate.net |

| UGT1A6 | Trace Activity | nih.govresearchgate.net |

| UGT1A8 | High Activity | nih.govresearchgate.net |

| UGT1A9 | Trace Activity | nih.govresearchgate.net |

| UGT1A10 | High Activity | nih.govresearchgate.net |

Cell culture models offer a more integrated system than recombinant enzymes, as they contain both metabolic enzymes and transport proteins, reflecting a more physiologically relevant environment. Primary human hepatocytes are considered the gold standard for in vitro liver metabolism studies. arxiv.org When cultured, these cells can take up T3, metabolize it to T3G, and efflux the conjugate, allowing for a comprehensive study of the entire pathway. nih.govtandfonline.com Studies using cultured rat hepatocytes have shown that T3 is metabolized into several products, with T3 glucuronide being a major one. nih.gov These models have also demonstrated species differences, with baseline T4 glucuronidation being significantly greater in rat hepatocytes compared to human hepatocytes. tandfonline.com

In addition to liver cells, skeletal muscle cells are also important targets of thyroid hormone action. Cell lines such as H9c2 myotubes have been used as in vitro models to study the uptake and effects of thyroid hormones and their metabolites in muscle tissue. researchgate.net Such cell culture systems, including 2D monolayers and more complex 3D organoids, are invaluable for exploring how T3 affects cellular processes like proliferation and for dissecting the complex interplay between thyroid hormone metabolism and cellular function. frontiersin.orgnih.govnih.govnih.gov

Isolated Organ and Tissue Perfusion Models

Isolated organ and tissue perfusion models are powerful ex vivo techniques that bridge the gap between in vitro cell culture studies and complex in vivo animal models. scireq.com These systems maintain the structural and cellular integrity of an organ, allowing for the study of its physiological functions, such as metabolism and transport, in a controlled environment free from systemic hormonal and neuronal influences. scireq.comeur.nl The liver and kidney are the most relevant organs for studying T3G metabolism.

The isolated perfused rat liver has been a cornerstone in thyroid hormone research. physiology.orgresearchgate.netkarger.com In this model, the liver is surgically removed from the animal and connected to a perfusion apparatus that circulates an oxygenated, nutrient-rich medium (perfusate) through its vascular system. eur.nl This setup allows researchers to introduce compounds like Triiodothyronine (T3) into the perfusate and collect samples of the perfusate and bile over time to analyze the formation of metabolites, including T3G. physiology.orgresearchgate.net

Studies using the isolated perfused rat liver have demonstrated that the liver readily extracts T3 from the perfusion medium and metabolizes it. physiology.orgresearchgate.net One of the key metabolic pathways observed is conjugation with glucuronic acid, leading to the formation of T3G, which is then excreted into the bile. physiology.org The rate of T3G formation can be quantified, and factors influencing this process can be investigated. For instance, studies have shown that fasting can decrease the uptake of T3 into the perfused liver and subsequently diminish T3 glucuronidation. mdpi.com Similarly, the presence of inhibitors like propylthiouracil (B1679721) can alter the metabolic profile, decreasing the biliary excretion of T3G. oup.com

The isolated perfused kidney model is also valuable, as the kidney is another site of thyroid hormone metabolism and excretion. scireq.comnih.gov This model can be used to investigate renal uptake of T3 and the potential for intra-renal glucuronidation and excretion of T3G into the urine. scireq.com

| Model System | Organism | Key Findings Related to T3G | Reference(s) |

| Isolated Perfused Liver | Rat | Demonstrated rapid conjugation of T3 to form T3G, which is excreted into bile. | physiology.org |

| Isolated Perfused Liver | Rat | Showed that fasting reduces T3 uptake and T3 glucuronidation. | mdpi.com |

| Isolated Perfused Liver | Rat | Used to study factors controlling the conversion of thyroxine (T4) to T3, a precursor for T3G. | researchgate.net |

| Isolated Perfused Kidney | Rat | Investigates renal metabolism and excretion pathways for thyroid hormones. | scireq.com |

Advanced Isotopic Labeling Techniques for this compound Tracer Studies

Isotopic labeling is an indispensable technique for tracing the metabolic fate of molecules within a biological system. spectroinlets.com By replacing one or more atoms in a molecule with their isotope, researchers can track the molecule and its metabolites through various biochemical processes using methods like mass spectrometry or by detecting radioactive decay. spectroinlets.com

In T3G research, radioisotopes of iodine, such as I-131, have been historically used. physiology.org For example, I-131 labeled T3 can be administered to an experimental system, like the isolated perfused liver, and the appearance of I-131 labeled T3G in the bile can be monitored to determine the rate and extent of glucuronidation. physiology.org

More recent advancements have focused on the use of stable isotopes (non-radioactive), such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), coupled with high-resolution mass spectrometry. science.gov These methods offer high sensitivity and specificity without the safety concerns of radioactivity.

A particularly advanced strategy is chemical isotope labeling, designed for comprehensive profiling of specific classes of metabolites. researchgate.netacs.orgnih.gov For instance, a technique using N,N-Dimethyl ethylenediamine (B42938) (DMED) tags has been developed for the global profiling of glucuronide metabolites in biological samples. researchgate.netacs.org In this approach, a sample is divided into two, with one part being derivatized with a light version of the DMED tag (d0) and the other with a heavy, deuterium-labeled version (d6). researchgate.netacs.orgnih.gov When the samples are mixed and analyzed by mass spectrometry, the glucuronide metabolites appear as distinct pairs of peaks with a specific mass difference, allowing for their confident identification and quantification. researchgate.netacs.org This type of strategy can be applied to complex biological samples like urine or plasma to comprehensively profile all glucuronidated metabolites, including T3G, and study how their levels change under different physiological or pathological conditions. acs.orgnih.gov

| Labeling Technique | Isotope(s) Used | Detection Method | Application in T3G Research | Reference(s) |

| Radioisotopic Labeling | I-131 | Scintillation counting/Autoradiography | Tracing T3 metabolism to T3G in perfused organs and in vivo. | physiology.org |

| Stable Isotope Labeling | ¹³C, ²H | Mass Spectrometry (MS) | Quantitative analysis of T3G metabolic pathways and clearance rates. | spectroinlets.comscience.gov |

| Chemical Isotope Labeling (e.g., DMED) | d0/d6 (¹H/²H) | High-Resolution MS | Comprehensive profiling and relative quantification of glucuronides, including T3G, in biological fluids. | researchgate.netacs.orgnih.gov |

Computational and Modeling Approaches in this compound Research

Computational and modeling techniques are increasingly used to complement experimental research by providing predictive insights into the behavior of molecules like T3G at a molecular and systemic level. nih.govnih.gov

Molecular Docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as T3G) when bound to a second molecule (a receptor or enzyme). acs.orgarabjchem.org This technique can be used to study the interaction of T3 and its metabolites with proteins involved in their transport and metabolism. For example, docking studies have been used to analyze the binding of T3 and its sulfated form to the integrin αvβ3 receptor. nih.govresearchgate.net Similar approaches could be applied to T3G to predict its binding affinity for transport proteins like UDP-glucuronosyltransferases (UGTs) or efflux transporters (e.g., MRPs), helping to elucidate the mechanisms of its formation and cellular export. researchgate.net By calculating a binding energy or "docking score," researchers can rank the binding affinity of different metabolites to a specific protein target. nih.govbiomedpharmajournal.org

| Modeling Approach | Description | Application in T3G Research | Key Outputs | Reference(s) |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Investigating the interaction of T3G with metabolizing enzymes (UGTs) and transport proteins. | Binding pose, binding energy (kcal/mol), identification of key interacting amino acid residues. | nih.govacs.orgarabjchem.org |

| PBPK Modeling | Mathematically simulates the ADME of a compound throughout the body. | Predicting the systemic and tissue-specific concentrations of T3G under various physiological conditions or following chemical exposure. | Time-course concentration profiles in plasma and tissues, clearance rates, bioavailability. | oup.comoup.comnih.gov |

Comparative Studies and Evolutionary Perspectives of Triiodothyronine Glucuronide

Interspecies Variations in Triiodothyronine Glucuronidation and Metabolism

Beyond mammals, studies in fish have uncovered unique metabolic characteristics. In the warm-water fish tilapia (Oreochromis mossambicus), T3 glucuronide is not only produced but is also found in the blood plasma, which is a departure from findings in other species like the rainbow trout where conjugates are typically confined to the bile. nih.gov This suggests that in tilapia, T3G might act as a reversible storage pool of T3 in the bloodstream, a role proposed for T3 sulfate (B86663) in some mammals. nih.gov The plasma clearance and appearance rates of T3 in tilapia are also significantly higher than those reported for rainbow trout, rats, and humans, indicating a much more active T3 production and accumulation on a whole-body basis. nih.gov

The specific UGT isoforms responsible for T3 glucuronidation have also been investigated. In humans, UGT1A3 is the primary enzyme for forming T3 acyl glucuronide. researchgate.netnih.gov The formation of T3 phenolic glucuronide is catalyzed by several isoforms, with UGT1A8 showing the highest activity, followed by UGT1A10, UGT1A3, and UGT1A1. researchgate.netnih.gov

Table 1: Interspecies Comparison of T3 Glucuronidation in Liver Microsomes

| Species | Predominant T3 Glucuronidation Pathway | Relative Acyl Glucuronidation Rate | Relative Phenolic Glucuronidation Rate | Reference |

| Human | Acyl Glucuronidation | Highest | Moderate | researchgate.net, nih.gov |

| Rat | Phenolic Glucuronidation | Low | Highest | researchgate.net, nih.gov |

| Mouse | Phenolic Glucuronidation | Lowest | High | researchgate.net, nih.gov |

| Monkey | - | Low | Lowest | researchgate.net, nih.gov |

| Tilapia | Glucuronidation (unspecified type) | - | - | nih.gov |

Note: The table reflects relative activities observed in in vitro liver microsome studies. The presence of T3G in tilapia plasma was confirmed in vivo.

Evolutionary Conservation and Divergence of Thyroid Hormone Glucuronidation Pathways

Thyroid hormones (TH) are evolutionarily ancient molecules that influence the metabolism, growth, and development of not only vertebrates but also some invertebrates. frontiersin.org The pathways for their synthesis and metabolism, however, have undergone significant evolution. The capacity for internal synthesis of thyroid hormones using exogenous iodine is a key development that emerged in chordates, occurring in the endostyle of non-vertebrate chordates, which is the homologous precursor to the vertebrate thyroid gland. biologists.com This internalization of TH production was a critical step, freeing metabolic regulation from the direct constraints of dietary hormone availability that many invertebrates face. biologists.com

With the evolution of a dedicated thyroid gland and the central regulation of TH levels in vertebrates, sophisticated metabolic pathways to control hormone bioavailability and facilitate excretion became essential. ru.nl Glucuronidation, alongside sulfation and deiodination, represents one of these major classical pathways. flemingcollege.cadrugbank.com It functions as a phase II detoxification reaction, increasing the water solubility of T3 and T4 to promote their elimination via bile and urine. nih.gov

The conservation of the thyroid endocrine system is evident across all vertebrate species studied, from fish to mammals, with similar mechanisms for TH biosynthesis and peripheral metabolism. ru.nl The fundamental components of the hypothalamic-pituitary-thyroid (HPT) axis are also generally conserved across vertebrate taxa. researchgate.net This suggests that the core metabolic pathways, including glucuronidation, have been maintained throughout vertebrate evolution as a crucial mechanism for regulating thyroid hormone homeostasis.

However, divergence is also clear. As detailed in the previous section, the relative importance and specific characteristics of glucuronidation vary significantly between species, such as the high rate in rodents versus humans or the presence of T3G in tilapia plasma. researchgate.netnih.gov Furthermore, the specific UGT enzymes that catalyze these reactions differ between species, each having its own set of UGTs with varying substrate specificities. oup.com This divergence likely reflects adaptations to different metabolic rates, diets, and environmental pressures. The evolution of TH distributor proteins in the blood also shows divergence; for example, transthyretin (TTR) has a higher affinity for T3 than T4 in most non-mammalian vertebrates, a characteristic that is reversed in mammals. frontiersin.org These co-evolutionary changes in transport and metabolism highlight the complex adaptations of the thyroid system.

Comparative Analysis of Triiodothyronine Glucuronide in Vertebrate and Invertebrate Models

A significant divergence in thyroid hormone signaling and metabolism exists between vertebrates and invertebrates. In vertebrates, the glucuronidation of T3 is a well-established pathway for its deactivation and excretion, playing a key role in maintaining hormone homeostasis. flemingcollege.canih.gov This process is integral to the finely tuned regulation of T3 levels, which is essential for numerous physiological functions, including the dramatic TH-dependent metamorphosis seen in amphibians. researchgate.net

In contrast, a complete, functional thyroid signaling system homologous to that of vertebrates is absent in most invertebrate groups, such as arthropods. nih.gov While elements of a thyroid-like system, including the ability to synthesize thyroid hormones, exist in phyla like mollusks, echinoderms, and tunicates, their mechanisms of action and metabolism differ fundamentally from the vertebrate model. nih.govnih.gov Many invertebrates cannot synthesize thyroid hormones internally and must acquire them from dietary sources like algae. biologists.com

Crucially, the role of T3 as the primary active ligand for a nuclear receptor is not conserved in many invertebrates. nih.gov For instance, in some mollusks, echinoderms, and tunicates, metamorphosis appears to be controlled by the unliganded thyroid hormone receptor (THR) itself, rather than by T3 or T4 binding. nih.govnih.gov In the cephalochordate amphioxus, the T3 derivative tri-iodothyroacetic acid (TRIAC), not T3, acts as the active ligand for the THR. nih.gov

This fundamental difference in hormone action implies a corresponding divergence in metabolic pathways. Since T3 does not function as the primary activating hormone in the same way, the selective pressure to evolve a sophisticated T3 glucuronidation pathway for inactivation and clearance, as seen in vertebrates, would be absent. While some invertebrates like the cnidarian Aurelia sp. use iodinated compounds for metamorphosis, and even possess compounds like thyroxine, T3 has not been reported in this group, and a homolog for the thyroid hormone receptor has not been found. oup.com Therefore, while invertebrates must process dietary iodinated compounds, there is currently no direct evidence to suggest that T3 glucuronide is formed or functions in a manner comparable to vertebrates. The glucuronidation pathway for T3 appears to be a specialized adaptation that co-evolved with the vertebrate thyroid system to regulate the bioavailability of this specific, highly active hormone.

Future Directions and Emerging Research Avenues for Triiodothyronine Glucuronide

Novel Methodological Developments in Triiodothyronine Glucuronide Analysis

A significant barrier to understanding the full spectrum of thyroid hormone metabolism has been the limitation of traditional analytical methods. Immunoassays, long the standard for measuring T3 and thyroxine (T4), often suffer from cross-reactivity with the numerous structurally similar thyroid hormone metabolites, making specific quantification of compounds like T3G difficult. endocrine-abstracts.orgmdpi.com

The future of T3G analysis lies in the advancement and broader application of more specific and sensitive technologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). endocrine-abstracts.org Recent developments have focused on creating robust LC-MS/MS methods capable of simultaneously profiling an extensive panel of thyroid hormones and their metabolites, including glucuronidated forms, from a single sample. endocrine-abstracts.orgbioscientifica.com These methods offer complete chromatographic separation of up to twelve different metabolites within a short timeframe. endocrine-abstracts.org

Key advancements in this area include:

Optimized Sample Preparation: Novel solid-phase extraction (SPE) techniques, such as those using weak anion exchange cartridges, are being developed to improve the recovery and purification of thyroid hormone metabolites from complex biological matrices like plasma, serum, and even wastewater. endocrine-abstracts.orgresearchgate.net

Increased Sensitivity: Strategies such as chemical derivatization using agents like dansyl chloride are being employed to enhance the ionization efficiency and sensitivity of LC-MS/MS analysis, allowing for the detection of low-concentration metabolites. nih.gov This has led to more than a tenfold increase in sensitivity for some analytes. nih.gov

Comprehensive Profiling: Researchers are moving from single-analyte detection to methods that provide a comprehensive profile of the entire thyroid metabolome. This allows for a more holistic understanding of the metabolic pathways, including the balance between deiodination, sulfation, and glucuronidation. endocrine-abstracts.orgjmb.or.kr

Table 1: Comparison of Analytical Methods for Thyroid Hormone Metabolites

| Method | Principle | Advantages | Limitations for T3G Analysis |

|---|---|---|---|

| Immunoassay (IA) | Competitive binding of an antibody to the target analyte. | High throughput, relatively low cost. | High potential for cross-reactivity with other metabolites, leading to inaccurate quantification; often lacks specific assays for T3G. endocrine-abstracts.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Physical separation by chromatography followed by mass-based detection and fragmentation for identification. | High specificity and sensitivity; allows for simultaneous measurement of multiple metabolites (T3, T4, rT3, T3G, etc.). endocrine-abstracts.orgresearchgate.net | Higher initial equipment cost; requires complex method development and sample preparation. nih.gov |

Unexplored Physiological Roles and Mechanisms

While glucuronidation is a well-established pathway for increasing the water solubility of thyroid hormones to facilitate their biliary excretion, emerging evidence suggests T3G's role is not soley elimination. ontosight.ainih.govoup.com Research is now pivoting to investigate T3G as a potential pro-hormone or a key player in local, tissue-specific thyroid hormone regulation. nih.gov

One of the most compelling unexplored roles is the function of T3G as a reservoir for active T3 in specific tissues. Research has shown that certain cells, such as cardiac myotubes, exhibit a dramatically higher uptake rate for T3G compared to unconjugated T3. nih.gov These cells also possess substantial β-glucuronidase activity, an enzyme capable of cleaving the glucuronide group and regenerating bioactive T3 locally. nih.gov This suggests a mechanism where glucuronidation acts not just to inactivate T3 systemically, but to transport it for targeted reactivation within specific cells, thereby fine-tuning local thyroid hormone action, for instance in the heart, independent of circulating T3 levels. nih.govresearchgate.net

Another significant area of future research is the enterohepatic circulation of thyroid hormones. nih.gov T3G excreted into the bile can be hydrolyzed by β-glucuronidases produced by the gut microbiome. nih.govnih.gov The liberated T3 can then be reabsorbed into the circulation, contributing to the systemic pool of active hormone. nih.gov This gut-thyroid axis represents a largely unexplored mechanism for regulating thyroid hormone homeostasis, with the composition and activity of the gut microbiota potentially playing a crucial role.

Table 2: Potential Unexplored Roles of this compound

| Potential Role | Proposed Mechanism | Key Evidence / Tissue of Interest |

|---|---|---|

| Local Hormone Reservoir | Preferential uptake of T3G by specific cells followed by intracellular deconjugation to T3 by β-glucuronidase. | H9c2(2-1) myotubes (a model for cardiomyocytes) show 10-15 times higher uptake of T3G than T3. nih.gov |

| Modulator of Gut-Thyroid Axis | Hydrolysis of T3G by gut microbiota enzymes, leading to reabsorption of active T3 (enterohepatic circulation). | Fecal glucuronidase activity is indicative of this pathway in animal models. nih.govnih.gov |

| Tissue-Specific Hormone Delivery | Glucuronidation may serve to uncouple local thyroid action in one tissue (e.g., heart) from systemic circulation. | Cardiac fibroblasts show a high capacity to produce and secrete T3G. nih.gov |

Integration with Systems Biology Approaches

To fully comprehend the role of T3G, it must be studied not in isolation but as part of the complex, interconnected network of thyroid hormone regulation. Systems biology, which integrates multiple data types to model complex biological systems, offers a powerful framework for this endeavor. nih.gov

Future research will likely focus on building comprehensive models that incorporate:

Metabolic Networks: Mapping the interplay between the three major metabolic pathways—deiodination, sulfation, and glucuronidation. nih.govmdpi.com These pathways compete for the same substrates (T4 and T3) and can influence one another. For example, conditions that inhibit deiodinase activity can lead to an increase in the sulfated and glucuronidated metabolites. nih.gov

Enzyme and Transporter Dynamics: Characterizing the expression and activity of the various UDP-glucuronosyltransferase (UGT) isoforms responsible for T3G formation across different tissues and under various physiological conditions. jmb.or.kroup.com This includes understanding how factors like diet or chemical exposures can induce specific UGT enzymes, altering the flow of metabolites through the network. jmb.or.kroup.com

Multi-Organ Interaction: Modeling the flow of T3G and other metabolites between key organs like the liver (primary site of glucuronidation), kidney, gut (enterohepatic circulation), and target tissues (like the heart). nih.govmdpi.com

An integrative workflow has been proposed for evaluating the post-metabolic activity of chemicals, which involves interrogating metabolic profiles after biotransformation, including glucuronide conjugation. jmb.or.kr This type of systems approach is crucial for predicting how various compounds might disrupt thyroid homeostasis by altering the metabolic fate of T3, including its conversion to T3G. jmb.or.kr

Challenges and Opportunities in this compound Research

Despite promising new directions, research into T3G faces several challenges. However, each challenge presents a corresponding opportunity for innovation and discovery.

Challenges:

Analytical Complexity: While LC-MS/MS is powerful, the low endogenous concentrations of T3G, particularly in humans compared to rodents, still present a significant analytical hurdle requiring highly sensitive and optimized methods. endocrine-abstracts.orgacs.org

Metabolic Redundancy: Multiple UGT isoforms can catalyze T3 glucuronidation, and their expression varies between species and tissues, making it difficult to pinpoint the contribution of individual enzymes. oup.comresearchgate.net

Functional Deconvolution: Distinguishing the direct biological effects of T3G itself from the effects of the T3 that is regenerated from it locally remains a major experimental challenge. nih.gov

Lack of Tools: A scarcity of commercially available, highly purified standards for T3G and specific inhibitors for β-glucuronidases can hamper research progress.

Opportunities:

Technological Advancement: The continuous improvement of mass spectrometry and chromatography techniques provides an opportunity to develop even more sensitive and high-throughput methods for quantifying the full spectrum of thyroid metabolites. endocrine-abstracts.orgbioscientifica.com

Physiological Insight: Overcoming these challenges will allow for a definitive characterization of T3G's role in health and disease, potentially identifying it as a biomarker for certain conditions or for assessing the impact of endocrine-disrupting chemicals. jmb.or.kr

Therapeutic Potential: Understanding the mechanisms of local T3G uptake and deconjugation could open up novel therapeutic strategies. It may be possible to design drugs that target this pathway to achieve tissue-specific thyroid hormone effects, avoiding systemic side effects. nih.gov

Gut-Thyroid Axis Exploration: Research into the role of the gut microbiome in T3G metabolism offers a new frontier for understanding how gut health influences thyroid function and for developing probiotic or prebiotic interventions. nih.gov

Table 3: Challenges and Opportunities in T3G Research

| Aspect | Challenge | Opportunity |

|---|---|---|

| Analytical | Very low circulating concentrations of T3G in humans. acs.org | Development of ultra-sensitive LC-MS/MS methods to accurately quantify T3G in various biological samples. endocrine-abstracts.org |

| Physiological | Differentiating the function of T3G from locally regenerated T3. nih.gov | Elucidating novel mechanisms of tissue-specific thyroid hormone regulation. nih.govresearchgate.net |

| Metabolic | Overlapping substrate specificities of UGT enzymes complicates study. oup.comresearchgate.net | Mapping the complete metabolic network of thyroid hormones to understand homeostatic regulation. jmb.or.krnih.gov |

| Therapeutic | Lack of specific molecular tools to modulate T3G pathways. | Designing new therapeutic approaches that leverage T3G for targeted hormone delivery. nih.gov |

Q & A

Q. What analytical methods are recommended for quantifying triiodothyronine glucuronide (T3G) in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for glucuronide metabolites. Key parameters include:

- Chromatographic separation : Use reversed-phase columns with gradients optimized for polar compounds (e.g., ammonium acetate/formic acid in mobile phases) .

- Internal standards : Isotope-labeled analogs (e.g., deuterated T3G) to correct for matrix effects .

- Validation : Include precision, accuracy, and limits of detection (LOD) per FDA/EMA guidelines. Enzymatic hydrolysis (β-glucuronidase) may be required to differentiate conjugated and free T3 .

Q. How does the gut microbiome influence T3G metabolism and bioavailability?

The microbiome modulates T3G through bacterial sulfatases and glucuronidases, which hydrolyze T3G into active triiodothyronine (T3) for reabsorption. Methodological considerations:

Q. What physiological factors affect T3G conjugation efficiency in vivo?

Hepatic UDP-glucuronosyltransferase (UGT) activity is critical. Key variables include:

- Developmental stage : Neonatal liver exhibits reduced UGT activity, leading to elevated free T3 (observed in guinea pig models) .

- Disease states : Fatty liver disease reduces bilirubin glucuronidation (a proxy for UGT dysfunction), suggesting similar impacts on T3G .

Advanced Research Questions

Q. How can experimental design address contradictions in T3G pharmacokinetic data across species?

Interspecies variability in UGT isoforms necessitates:

Q. What are the implications of T3G’s acyl glucuronide reactivity for long-term toxicity studies?

Acyl glucuronides can covalently modify proteins, potentially triggering immune responses. Methodological strategies:

Q. How can Bayesian analysis improve the interpretation of T3G’s role in hepatic glucose metabolism?

Bayesian Markov chain Monte Carlo (MCMC) simulations enable robust flux analysis:

- Isotope tracing : Administer ²H₂O to model T3G’s contribution to gluconeogenesis via glucuronide H5/H2 ratios .

- Uncertainty quantification : Use posterior probability distributions to resolve conflicting data on glycogenolysis vs. gluconeogenesis .

Q. What experimental controls are critical for studying T3G as a biomarker in thyroid dysfunction?

- Longitudinal sampling : Collect serial blood/urine samples to account for diurnal hormone fluctuations .

- Confounding factors : Control for creatinine levels in urine to normalize T3G concentrations .

- Disease models : Compare T3G levels in induced hypothyroidism (e.g., propylthiouracil-treated rats) vs. wild-type controls .

Methodological Challenges and Solutions

Q. How can researchers mitigate matrix effects in T3G quantification during LC-MS/MS?

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to remove lipids/ions .

- Ion suppression tests : Post-column infusion of T3G to identify interference peaks .

Q. What strategies optimize β-glucuronidase hydrolysis for T3G in complex biological samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.